2-Chloro-3-(trifluoromethoxy)aniline;hydrochloride
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Overview
Description
2-Chloro-3-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C7H6Cl2F3NO . It is used in the synthesis of substances and is commonly used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-(trifluoromethoxy)aniline hydrochloride is 1S/C7H5ClF3NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H . This provides a standardized textual identifier for the compound.Physical and Chemical Properties Analysis
The molecular weight of 2-Chloro-3-(trifluoromethoxy)aniline hydrochloride is 248.03 . It is a powder at room temperature .Scientific Research Applications
Synthesis Techniques and Applications
- Synthesis Processes : A study detailed the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-Chloro-4-aminophenol, achieved through high-pressure hydrolysis and reduction, followed by an addition reaction, yielding a product characterized by high yield and minimal environmental pollution (Wen Zi-qiang, 2007).
- Pesticide Synthesis : Another research focused on the synthetic process of the novel pesticide Bistrifluron, incorporating 2-chloro-3,5-bis-(trifluoromethyl)aniline as an intermediate. The process demonstrated feasibility for industrial production and highlighted the compound's role in generating potent growth-retarding activity against pests (Liu An-chan, 2015).
- Material Science Applications : Research on 4-Chloro-3-(trifluoromethyl)aniline and related compounds explored their vibrational characteristics and theoretical computational analyses, suggesting potential utility in non-linear optical (NLO) materials. These studies provide insights into the donating and withdrawing effects of electrons on the aniline structure and its implications for material science (B. Revathi et al., 2017).
Environmental and Photocatalytic Studies
- Photocatalysis : The photocatalytic degradation of chlorinated anilines, using TiO2 under UV light, demonstrated enhanced reaction rates with the introduction of low levels of H2O2. The study highlighted the sensitivity of degradation rates to solution pH, underscoring the environmental implications of using such compounds in wastewater treatment (W. Chu et al., 2007).
Safety and Hazards
2-Chloro-3-(trifluoromethoxy)aniline hydrochloride is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this substance .
Properties
IUPAC Name |
2-chloro-3-(trifluoromethoxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDIAYCTIBIJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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